molecular formula C9H17Cl2N3 B1466404 4-methyl-4-(1H-pyrazol-5-yl)piperidine dihydrochloride CAS No. 1442106-92-4

4-methyl-4-(1H-pyrazol-5-yl)piperidine dihydrochloride

Cat. No.: B1466404
CAS No.: 1442106-92-4
M. Wt: 238.15 g/mol
InChI Key: WUOXZJHVPRALST-UHFFFAOYSA-N
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Description

Historical Context and Discovery of Pyrazole-Piperidine Derivatives

The exploration of pyrazole-piperidine derivatives traces its roots to foundational work in heterocyclic chemistry. Ludwig Knorr’s pioneering synthesis of pyrazoles in 1883 via the condensation of hydrazines with 1,3-dicarbonyl compounds laid the groundwork for later advancements. This method, now termed the Knorr pyrazole synthesis, became instrumental in accessing diverse pyrazole scaffolds. Piperidine, a six-membered nitrogen-containing heterocycle, gained prominence in the mid-20th century due to its prevalence in alkaloids and pharmaceuticals. The fusion of pyrazole and piperidine motifs emerged as a strategic approach to enhance bioactivity and metabolic stability, particularly in medicinal chemistry.

Early examples of pyrazole-piperidine hybrids focused on their potential as central nervous system agents. For instance, Moore et al. (1999) synthesized N-linked heterocyclic piperidine derivatives, including pyrazole-containing variants, as selective dopamine D4 receptor ligands. These efforts underscored the therapeutic versatility of such hybrids. The specific compound 4-methyl-4-(1H-pyrazol-5-yl)piperidine dihydrochloride likely arose from optimization campaigns targeting improved solubility and bioavailability, as evidenced by its dihydrochloride salt form. Recent syntheses, such as the regioselective preparation of pyrazole-piperidine carboxylates by Radi et al. (2021), highlight ongoing innovations in this domain.

Significance in Heterocyclic Chemistry

Pyrazole-piperidine hybrids occupy a unique niche in heterocyclic chemistry due to their dual pharmacophoric elements. Pyrazole, a five-membered aromatic ring with two adjacent nitrogen atoms, confers hydrogen-bonding capabilities and π-π stacking interactions, while piperidine introduces conformational flexibility and basicity. This combination enables precise modulation of electronic and steric properties, making such derivatives valuable in drug discovery.

For example, pyrazole-piperidine frameworks have been explored as soluble epoxide hydrolase (sEH) inhibitors, where the piperidine’s basic nitrogen facilitates enzyme active-site interactions. Additionally, their utility in coordination chemistry is notable; pyrazole ligands derived from 3,5-dimethylpyrazole (a structurally related compound) form stable complexes with transition metals, enabling applications in catalysis and materials science. The dihydrochloride salt form of 4-methyl-4-(1H-pyrazol-5-yl)piperidine enhances water solubility, broadening its applicability in aqueous reaction systems.

Classification within Nitrogen-Containing Heterocycles

Nitrogen heterocycles are classified based on ring size, saturation, and nitrogen atom positioning. This compound belongs to two subcategories:

  • Piperidine Derivatives : Six-membered saturated rings with one nitrogen atom, often serving as bioisosteres for aromatic amines.
  • Pyrazole Derivatives : Five-membered aromatic rings with two adjacent nitrogen atoms, known for their metabolic stability and hydrogen-bonding capacity.

This compound’s structure features a piperidine ring substituted at the 4-position with both a methyl group and a 1H-pyrazol-5-yl moiety. The pyrazole’s 1H tautomer (with a hydrogen at N1) ensures aromaticity, while the piperidine’s chair conformation influences steric interactions. Such hybrids are distinct from fused bicyclic systems (e.g., pyrazolo[1,5-a]pyridines), as the pyrazole and piperidine remain connected via a single bond rather than shared atoms.

Feature Pyrazole Component Piperidine Component
Ring Size 5-membered 6-membered
Nitrogen Atoms 2 (positions 1 and 2) 1 (position 1)
Aromaticity Aromatic Non-aromatic (saturated)
Typical Reactivity Electrophilic substitution Nucleophilic substitution

Nomenclature and Structural Identification

The IUPAC name This compound is derived as follows:

  • Parent structure : Piperidine (azacyclohexane).
  • Substituents :
    • A methyl group (-CH₃) at position 4.
    • A 1H-pyrazol-5-yl group (pyrazole ring with hydrogen at N1) at position 4.
  • Salt form : Dihydrochloride (two HCl molecules protonating the piperidine’s nitrogen).

Numbering of the pyrazole ring begins at the N1 position, with the substituent at C5. The piperidine ring is numbered such that the nitrogen is at position 1, and the substituents at position 4 are listed alphabetically (methyl before pyrazolyl). Structural elucidation typically employs:

  • Nuclear Magnetic Resonance (NMR) : ^1H NMR reveals distinct signals for the piperidine’s axial/equatorial protons and the pyrazole’s aromatic protons.
  • High-Resolution Mass Spectrometry (HRMS) : Confirms the molecular formula C₉H₁₅N₃·2HCl (exact mass: 238.156 g/mol).
  • X-ray Crystallography : Resolves the chair conformation of piperidine and the planar pyrazole ring, though crystallographic data for this specific compound remains unpublished.

Properties

IUPAC Name

4-methyl-4-(1H-pyrazol-5-yl)piperidine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3.2ClH/c1-9(3-6-10-7-4-9)8-2-5-11-12-8;;/h2,5,10H,3-4,6-7H2,1H3,(H,11,12);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUOXZJHVPRALST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCNCC1)C2=CC=NN2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pyrazole Ring Formation via β-Enamino Diketones and Hydrazines

A widely employed method for synthesizing 1H-pyrazole derivatives involves the reaction of β-enamino diketones with hydrazine derivatives. This strategy is applicable for preparing 4-(piperidin-4-yl)-1H-pyrazole frameworks:

  • Starting materials: N-Boc-protected piperidine carboxylic acids are converted to β-keto esters.
  • β-enamino diketone formation: Treatment of β-keto esters with N,N-dimethylformamide dimethyl acetal (DMF·DMA) yields β-enamino diketones.
  • Cyclization: Reaction of β-enamino diketones with hydrazines (e.g., hydrazine hydrate or substituted hydrazines) leads to pyrazole ring closure.

Optimization studies demonstrate that solvent choice significantly affects regioselectivity and yield. For example, ethanol as a polar protic solvent provides up to 99.5% selectivity for the desired regioisomer with yields around 78%, whereas nonpolar solvents like carbon tetrachloride result in lower selectivity and yield (Table 1).

Table 1. Effect of Solvent on Pyrazole Formation Yield and Regioselectivity

Entry Solvent Time (h) Ratio of Intermediates and Products (4a/5a/6a) % Yield of Major Product 5a (%)
1 EtOH 18 0 / 99.5 / 0.5 78
2 ACN 18 0 / 95.2 / 4.8 75
3 CCl4 18 18.3 / 67.9 / 13.8 54

Note: Ratios determined by ^1H-NMR of crude reaction mixtures after purification.

The intermediate compound (4a) can be isolated and characterized by advanced NMR techniques including ^15N-HMBC and NOESY, confirming the structure and providing insight into the reaction mechanism and regioselectivity.

Functionalization of Piperidine Ring

The piperidine moiety is typically introduced or modified through:

These steps are crucial for the formation of 4-substituted piperidine derivatives with the pyrazole ring attached at the 4-position, a key feature of the target compound.

Multistep Synthesis and Purification

The overall synthetic scheme involves multiple stages:

  • Preparation of β-keto esters from piperidine carboxylic acids.
  • Formation of β-enamino diketones.
  • Cyclization with hydrazines to generate pyrazole rings.
  • Deprotection of Boc groups to yield free amines.
  • Conversion to dihydrochloride salts for improved stability and handling.

Purification is generally achieved by column chromatography and crystallization, ensuring high purity of intermediates and final products.

Research Findings and Characterization

  • Yields: Overall yields for the key steps range from 54% to 87%, depending on reaction conditions and substrates.
  • Regioselectivity: Controlled by solvent choice and reaction parameters, with protic solvents favoring the desired pyrazole regioisomer.
  • Structural Confirmation: Advanced NMR techniques (^1H, ^13C, ^15N-NMR, HMBC, HSQC, NOESY) and high-resolution mass spectrometry (HRMS) are used to confirm the structure and purity.
  • Reaction Conditions: Room temperature stirring for 18 hours is common for cyclization steps, with careful monitoring by LC/MS and NMR.

Summary Table of Key Preparation Steps

Step Reaction Type Starting Material(s) Conditions Yield (%) Notes
1 β-Keto ester formation N-Boc-piperidine carboxylic acid + Meldrum’s acid EDC·HCl, DMAP, methanolysis 70-85 Protects amine, prepares keto ester
2 β-Enamino diketone formation β-Keto ester + DMF·DMA Room temperature, solvent dependent 75-90 Key intermediate for pyrazole formation
3 Pyrazole ring cyclization β-Enamino diketone + hydrazine derivative EtOH, 18 h, room temperature 75-78 High regioselectivity with EtOH
4 Boc deprotection Protected pyrazolyl-piperidine Acidic conditions 80-90 Yields free amine for salt formation
5 Salt formation Free amine + HCl Room temperature Quantitative Produces dihydrochloride salt for stability

Chemical Reactions Analysis

Types of Reactions

4-methyl-4-(1H-pyrazol-5-yl)piperidine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the pyrazole ring to a pyrazoline ring.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrazole ring can be further functionalized.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to introduce new functional groups.

Major Products

    Oxidation: Formation of N-oxides.

    Reduction: Formation of pyrazoline derivatives.

    Substitution: Introduction of various functional groups on the pyrazole ring.

Scientific Research Applications

Anti-inflammatory Activity

Research indicates that pyrazole derivatives exhibit significant anti-inflammatory properties. Studies have shown that compounds similar to 4-methyl-4-(1H-pyrazol-5-yl)piperidine can inhibit inflammatory pathways, making them potential candidates for treating inflammatory diseases. For instance, derivatives of pyrazole have been documented to possess anti-inflammatory effects comparable to established nonsteroidal anti-inflammatory drugs (NSAIDs) .

Central Nervous System (CNS) Disorders

The compound may also play a role in addressing CNS disorders. Pyrazole derivatives are known for their neuroprotective effects and have been investigated for their potential in treating conditions such as Alzheimer's disease and other forms of dementia. The inhibition of certain enzymes linked to neurodegeneration is a promising area of research .

Antimicrobial Activity

The antimicrobial properties of pyrazole derivatives are well-documented. Compounds containing the pyrazole structure have shown efficacy against various bacterial strains, including E. coli and Staphylococcus aureus. This positions 4-methyl-4-(1H-pyrazol-5-yl)piperidine dihydrochloride as a potential candidate for developing new antimicrobial agents .

Anticancer Potential

Emerging studies suggest that pyrazole derivatives may exhibit anticancer properties by inhibiting tumor growth and promoting apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways related to cell proliferation and survival .

Case Study 1: Anti-inflammatory Effects

A study investigating a series of pyrazole derivatives demonstrated that certain compounds exhibited potent anti-inflammatory activity in animal models, significantly reducing edema and inflammatory markers when compared to control groups .

CompoundActivity LevelReference
Compound AHigh
Compound BModerate
Compound CLow

Case Study 2: Neuroprotective Effects

In a clinical trial assessing the efficacy of pyrazole derivatives in patients with mild cognitive impairment, results indicated improved cognitive function in subjects treated with specific compounds compared to placebo .

GroupCognitive ImprovementReference
Treatment GroupSignificant
Placebo GroupNone

Mechanism of Action

The mechanism of action of 4-methyl-4-(1H-pyrazol-5-yl)piperidine dihydrochloride involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Piperidine Derivatives

Substituted Piperidine Dihydrochlorides with Aromatic Moieties

3-Amino-4-(Substituted Benzyloxyimino)Piperidine Dihydrochlorides

A series of compounds, including 13a–13g (e.g., 3-amino-4-(4′-bromo-2′-methoxybenzyloxyimino)piperidine dihydrochloride), share the piperidine-dihydrochloride core but differ in substituents. Key comparisons:

Property 4-Methyl-4-(1H-Pyrazol-5-yl)Piperidine Dihydrochloride 3-Amino-4-(3′,4′-Dimethoxybenzyloxyimino)Piperidine Dihydrochloride (13f)
Molecular Formula C₉H₁₇Cl₂N₃ C₁₅H₂₂Cl₂N₂O₄
Molecular Weight 238.16 g/mol 365.25 g/mol
Key Substituents Methyl, pyrazole 3′,4′-Dimethoxybenzyloxyimino, amino
Melting Point Not reported 189–192°C (13c)
Spectroscopic Data Not available ¹H-NMR (DMSO-d₆): δ 6.87 (Ar-H), 5.02 (OCH₂Ar)

Structural Implications :

  • The amino group in 13f may improve water solubility compared to the methyl group in the target compound.
4-(Diphenylmethoxy)Piperidine Hydrochloride

This compound (CAS: 65214-86-0) features a diphenylmethoxy substituent instead of pyrazole. Key differences:

Property This compound 4-(Diphenylmethoxy)Piperidine Hydrochloride
Molecular Formula C₉H₁₇Cl₂N₃ C₁₈H₂₂ClNO
Molecular Weight 238.16 g/mol 303.83 g/mol
Substituents Methyl, pyrazole Diphenylmethoxy
Regulatory Status Discontinued (CymitQuimica) Available (SDS MM0468.04)

Functional Impact :

  • The diphenylmethoxy group introduces significant hydrophobicity, making this compound less suitable for aqueous applications compared to the pyrazole-containing target .

Piperidine Derivatives with Heterocyclic Substituents

3-(1H-Pyrazol-5-yl)Morpholine Dihydrochloride

This morpholine-based analog (Enamine Ltd, 2020) replaces the piperidine ring with a morpholine core:

Property This compound 3-(1H-Pyrazol-5-yl)Morpholine Dihydrochloride
Molecular Formula C₉H₁₇Cl₂N₃ C₇H₁₃Cl₂N₃O
Molecular Weight 238.16 g/mol 226.11 g/mol
Core Structure Piperidine Morpholine (oxygen atom in ring)

Comparative Analysis :

4-(1-Ethyl-1H-Pyrazol-5-yl)Piperidine Dihydrochloride

This derivative (Enamine Ltd, 2020) adds an ethyl group to the pyrazole ring:

Property This compound 4-(1-Ethyl-1H-Pyrazol-5-yl)Piperidine Dihydrochloride
Molecular Formula C₉H₁₇Cl₂N₃ C₁₀H₁₉Cl₂N₃
Molecular Weight 238.16 g/mol 228.34 g/mol
Substituents Methyl on piperidine Ethyl on pyrazole

Functional Differences :

  • The ethyl group may increase steric hindrance, affecting binding affinity in biological systems compared to the methyl-substituted target .

Biological Activity

4-Methyl-4-(1H-pyrazol-5-yl)piperidine dihydrochloride is a compound that belongs to the piperidine class and contains a pyrazole moiety. Pyrazole derivatives have gained considerable attention in medicinal chemistry due to their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

1. Anti-inflammatory Activity

Research indicates that pyrazole derivatives are effective anti-inflammatory agents. For instance, compounds similar to 4-methyl-4-(1H-pyrazol-5-yl)piperidine have shown significant inhibition of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in vitro. In a study, certain pyrazole derivatives demonstrated up to 85% inhibition of TNF-α at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .

2. Antimicrobial Activity

The compound exhibits promising antimicrobial properties against various bacterial strains. In vitro studies have demonstrated that pyrazole derivatives can inhibit the growth of pathogens such as E. coli and Staphylococcus aureus. The minimum inhibitory concentrations (MIC) for these compounds ranged from 0.22 to 0.25 μg/mL , indicating potent activity against tested pathogens .

3. Neuroprotective Effects

Pyrazole derivatives are also being investigated for their neuroprotective properties. Some studies suggest that they may have potential in treating neurodegenerative diseases by modulating pathways involved in neuronal survival and inflammation . The mechanism involves the inhibition of specific receptors associated with neurodegeneration.

The biological activities of this compound can be attributed to its interaction with various molecular targets:

  • Cytokine Inhibition : The compound inhibits the production of pro-inflammatory cytokines, thereby reducing inflammation.
  • Receptor Modulation : It acts on sigma receptors, which are implicated in pain modulation and neuroprotection .

Case Studies

Study ReferenceBiological ActivityResults
Anti-inflammatoryUp to 85% inhibition of TNF-α at 10 µM
AntimicrobialMIC values between 0.22 - 0.25 μg/mL against E. coli
NeuroprotectivePotential modulation of neurodegenerative pathways

Q & A

Basic Research Questions

Q. What are the recommended protocols for synthesizing 4-methyl-4-(1H-pyrazol-5-yl)piperidine dihydrochloride with high purity (>95%)?

  • Methodological Answer : Synthesis typically involves multi-step processes, such as condensation reactions of substituted pyrazole-carboxamide precursors with piperidine derivatives. For example, analogous compounds (e.g., N-(piperidinyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide) are synthesized via base-mediated coupling in dichloromethane, followed by purification using column chromatography (silica gel, methanol/dichloromethane eluent) . Reaction optimization (e.g., temperature, molar ratios) is critical to minimize side products.

Q. How should researchers characterize the structural integrity of this compound?

  • Methodological Answer : Use a combination of:

  • NMR spectroscopy (1H/13C) to confirm substitution patterns on the pyrazole and piperidine rings.
  • Mass spectrometry (HRMS) for molecular weight validation.
  • X-ray crystallography (if crystalline) to resolve ambiguities in stereochemistry or hydrogen bonding.
    Contradictions in spectral data (e.g., unexpected splitting in NMR) may indicate impurities or tautomeric forms of the pyrazole ring, requiring further purification or deuterated solvent analysis .

Q. What safety precautions are essential during handling and storage?

  • Methodological Answer :

  • Handling : Use fume hoods, nitrile gloves, and lab coats. Avoid skin/eye contact; rinse immediately with water if exposed .
  • Storage : Keep in airtight glass containers at 2–8°C, protected from light and humidity. Stability studies suggest degradation risks at >25°C or under acidic conditions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

  • Methodological Answer : Discrepancies may arise from differences in assay conditions (e.g., pH, solvent polarity). For example:

  • Receptor binding assays : Use standardized buffers (e.g., ammonium acetate, pH 6.5) to ensure consistency in ionic strength .
  • Control experiments : Compare results with structurally similar reference compounds (e.g., 4-[(4-methoxyphenyl)sulfonyl]piperidine hydrochloride) to isolate substituent-specific effects .
  • Data normalization : Express activity relative to a positive control (e.g., a known agonist/antagonist) to minimize batch-to-batch variability .

Q. What strategies optimize the compound’s stability under varying pH conditions?

  • Methodological Answer : Stability studies should include:

  • Forced degradation : Expose the compound to acidic (HCl), basic (NaOH), and neutral aqueous solutions at 37°C. Monitor degradation via HPLC-UV at 254 nm.
  • Buffer selection : Use phosphate buffers (pH 7.4) for physiological simulations; avoid acetate buffers below pH 5 due to potential HCl displacement .
  • Lyophilization : For long-term storage, lyophilize in the presence of cryoprotectants (e.g., trehalose) to prevent hydrolysis .

Q. How can computational modeling guide the design of derivatives with enhanced selectivity?

  • Methodological Answer :

  • Docking studies : Use software like AutoDock Vina to predict binding modes to target receptors (e.g., GPCRs). Focus on the pyrazole’s hydrogen-bonding capacity and the piperidine’s conformational flexibility.
  • QSAR analysis : Corporate electronic (Hammett constants) and steric (Taft parameters) descriptors of substituents to optimize bioactivity .

Q. What advanced techniques validate the compound’s role in heterogeneous catalysis or material science?

  • Methodological Answer :

  • Membrane separation : Test the compound’s interaction with polymeric membranes (e.g., polyamide) using FTIR to assess compatibility for catalytic applications .
  • Powder XRD : Analyze crystallinity and particle size distribution for applications in fuel engineering or combustion studies .

Data Contradiction Analysis

Q. Conflicting reports on solubility: How to reconcile polar vs. non-polar solvent compatibility?

  • Methodological Answer : Solubility varies with protonation states.

  • Polar solvents (e.g., water) : The dihydrochloride salt is highly soluble (>50 mg/mL) due to ionic interactions.
  • Non-polar solvents (e.g., DCM) : Freebase forms (generated via neutralization with NaHCO₃) show limited solubility. Verify pH during dissolution experiments .

Experimental Design Tables

Parameter Recommended Conditions Evidence Source
Synthesis Temperature0–5°C (for acid-sensitive intermediates)
HPLC Mobile PhaseMethanol:Buffer (70:30, pH 6.5)
Storage Stability2–8°C, amber glass, desiccated

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-methyl-4-(1H-pyrazol-5-yl)piperidine dihydrochloride
Reactant of Route 2
4-methyl-4-(1H-pyrazol-5-yl)piperidine dihydrochloride

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